Qc1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

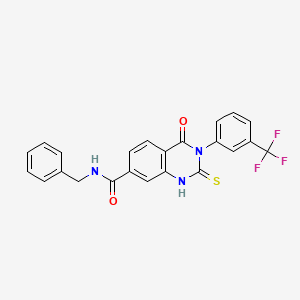

N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F3N3O2S/c24-23(25,26)16-7-4-8-17(12-16)29-21(31)18-10-9-15(11-19(18)28-22(29)32)20(30)27-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,27,30)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNVTSPDMUUAFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)C4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dansyl-L-glutamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dansyl-L-glutamine is a fluorescently labeled amino acid derivative that serves as a powerful tool in biochemical and biophysical research. Its mechanism of action is primarily centered on its utility as a fluorescent probe, enabling the investigation of molecular interactions, protein structure, and dynamics. While its structural similarity to L-glutamine suggests a potential role as a competitive inhibitor in glutamine-dependent metabolic pathways, current scientific literature predominantly supports its function as a fluorescent reporter rather than a potent antagonist of glutamine metabolism. This guide provides a comprehensive overview of the core mechanisms of Dansyl-L-glutamine, with a focus on its application as a fluorescent probe, detailed experimental protocols, and a summary of its physicochemical and spectroscopic properties.

Core Mechanism of Action: A Fluorescent Probe

The principal mechanism of action of Dansyl-L-glutamine is rooted in the fluorescent properties of the dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group. This moiety is attached to the alpha-amino group of L-glutamine, creating a molecule that can be used to probe and report on its local microenvironment.

The core of its action can be broken down into two key aspects:

-

Covalent Labeling and Detection: The synthesis of Dansyl-L-glutamine involves the reaction of dansyl chloride with the primary amino group of L-glutamine.[1] This same principle allows the dansyl group (typically via dansyl chloride) to react with primary and secondary amines of other biomolecules, such as the N-terminal alpha-amino group of polypeptides and the epsilon-amino group of lysine residues, to form stable, fluorescent sulfonamide adducts.[1] This covalent modification enables the sensitive detection and quantification of amino acids and proteins.

-

Environmentally Sensitive Fluorescence: The fluorescence of the dansyl group is highly sensitive to the polarity of its surrounding environment. In aqueous, polar environments, the fluorescence emission is typically broad and centered at longer wavelengths (around 580 nm).[2] When the molecule moves into a nonpolar, hydrophobic environment, such as the binding pocket of a protein, a significant blue shift in the emission maximum (to around 480 nm) and an increase in fluorescence quantum yield are observed.[2] This solvatochromic shift is the foundation of its use as a reporter of binding events and conformational changes in proteins.

Signaling Pathway Visualization

The following diagram illustrates the general principle of dansylation, where dansyl chloride reacts with a primary amine, a reaction analogous to the synthesis of Dansyl-L-glutamine and its use in labeling other biomolecules.

Caption: Chemical reaction of dansyl chloride with a primary amine.

Application in Probing Protein Binding Sites: Human Serum Albumin (HSA)

A well-documented application of Dansyl-L-glutamine is its use as a site-specific fluorescent probe for human serum albumin (HSA), the most abundant protein in blood plasma. HSA has two primary drug-binding sites, and Dansyl-L-glutamine preferentially binds to Sudlow's Site I, located in subdomain IIA. This specificity allows it to be used in competitive binding assays to determine the binding site and affinity of other molecules, including novel drug candidates.

The mechanism in this context is one of competitive displacement. When a drug that also binds to Site I is introduced, it displaces Dansyl-L-glutamine. This displacement moves the fluorescent probe from the hydrophobic binding pocket of HSA back into the aqueous solvent, resulting in a decrease in fluorescence intensity and a red shift in the emission wavelength. By monitoring these changes in fluorescence, the binding affinity of the competing ligand can be determined.

Experimental Workflow: Competitive Binding Assay

The following diagram outlines the workflow for a typical competitive binding assay using Dansyl-L-glutamine and HSA.

Caption: Workflow for a competitive binding assay using Dansyl-L-glutamine.

Dansyl-L-glutamine as a Glutamine Antagonist: Current Evidence

While Dansyl-L-glutamine is structurally an analog of L-glutamine, there is a notable lack of direct evidence in the scientific literature to support its role as a potent and specific inhibitor of glutamine-metabolizing enzymes (e.g., glutaminase, glutamine synthetase) or glutamine transporters (e.g., SLC1A5/ASCT2). Searches for inhibitory constants such as K_i or IC_50 values for Dansyl-L-glutamine against these targets have not yielded specific data.

The primary utility of Dansyl-L-glutamine reported in the literature remains as a fluorescent probe. It is crucial for researchers to recognize this distinction. While it can compete for glutamine binding sites, its primary application is to report on these binding events through changes in its fluorescence, rather than to elicit a downstream biological effect through potent enzyme or transporter inhibition.

Quantitative Data

The following tables summarize the key quantitative data for Dansyl-L-glutamine.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₁N₃O₅S | [2][3] |

| Molecular Weight | 379.43 g/mol | [2][3] |

| CAS Number | 1101-67-3 | [2][3] |

| Solubility | Soluble in organic solvents (DMF, acetone), less soluble in water | [2] |

Table 2: Spectroscopic Properties

| Property | Value | Conditions | Reference |

| Extinction Coefficient | ~3,300 M⁻¹cm⁻¹ | At 340 nm in aqueous buffer | [2] |

| Fluorescence Emission Max (Aqueous) | ~580 nm | In polar, aqueous environment | [2] |

| Fluorescence Emission Max (Nonpolar) | ~480 nm | In hydrophobic protein pockets | [2] |

| Quantum Yield | 0.09–0.12 | When bound to HSA (relative to quinine sulfate) | [2] |

| Fluorescence Lifetime | ~14 ns | When bound to HSA Site I | [2] |

Experimental Protocols

Synthesis of Dansyl-L-glutamine

This protocol is adapted from the literature and describes a common method for the synthesis of Dansyl-L-glutamine.[2]

Materials:

-

L-glutamine

-

Sodium bicarbonate solution (e.g., 0.1 M)

-

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride)

-

Acetone

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Ice-water bath

-

Column chromatography setup (for purification)

Procedure:

-

Dissolve L-glutamine in a sodium bicarbonate solution.

-

Cool the solution in an ice-water bath (0°C) for approximately 10 minutes.

-

Prepare a solution of dansyl chloride in acetone.

-

Add the dansyl chloride solution dropwise to the stirred glutamine solution in the ice-water bath.

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Remove the acetone from the reaction mixture by evaporation under reduced pressure.

-

Wash the remaining aqueous layer with diethyl ether three times to remove unreacted dansyl chloride.

-

Adjust the pH of the aqueous layer to approximately 4.5 with HCl.

-

Extract the Dansyl-L-glutamine into ethyl acetate.

-

Separate the organic layer and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield the final tawny solid product. A typical yield is around 64.8%.[2]

General Protocol for Protein Labeling with Dansyl Chloride

This protocol provides a general framework for the covalent labeling of proteins with dansyl chloride.

Materials:

-

Protein of interest in a suitable buffer (non-amine containing, e.g., phosphate or carbonate buffer)

-

Dansyl chloride solution (e.g., 10 mg/mL in acetone or acetonitrile)

-

Buffer for adjusting pH (e.g., sodium bicarbonate, pH 9.5-10)

-

Quenching solution (optional, e.g., a primary amine like Tris or glycine)

-

Dialysis or size-exclusion chromatography equipment for removing excess label

Procedure:

-

Prepare the protein solution in a buffer at a pH between 9.5 and 10. The alkaline pH ensures that the target amino groups are deprotonated and more nucleophilic.

-

Add the dansyl chloride solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept low to avoid protein denaturation. The molar ratio of dansyl chloride to protein will depend on the desired degree of labeling and should be optimized empirically.

-

Incubate the reaction mixture in the dark at room temperature or a slightly elevated temperature (e.g., 37°C) for a duration of 30 minutes to 2 hours. The reaction should be carried out in the dark to prevent photodegradation of the dansyl group.

-

(Optional) Quench the reaction by adding a quenching solution to consume any unreacted dansyl chloride.

-

Remove the unreacted dansyl chloride and byproducts from the labeled protein using dialysis or size-exclusion chromatography.

-

Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dansyl group (at ~340 nm) and using their respective extinction coefficients.

Conclusion

Dansyl-L-glutamine's mechanism of action is firmly established as that of a fluorescent probe, with its environmentally sensitive fluorescence making it an invaluable tool for studying protein binding and conformational dynamics. Its application as a specific marker for Site I of human serum albumin is a classic example of its utility in drug development and screening. While its structure is analogous to L-glutamine, there is currently a lack of substantial evidence to classify it as a potent inhibitor of glutamine metabolism. Researchers utilizing Dansyl-L-glutamine should be precise in its application as a fluorescent reporter, leveraging its well-characterized spectroscopic properties to gain insights into molecular interactions.

References

Unveiling the Dark Quencher: A Technical Guide to the Spectral Properties of IRDye® QC-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core spectral properties of IRDye® QC-1, a premier non-fluorescent (dark) quencher. Its broad absorption spectrum and high quenching efficiency make it an invaluable tool in Förster Resonance Energy Transfer (FRET) based applications, including protease assays and the development of activatable fluorescent probes for enhanced imaging specificity.

Core Spectral and Physical Properties

IRDye® QC-1 is characterized by its broad absorption in the visible and near-infrared regions, enabling it to effectively quench a wide array of fluorophores. Below is a summary of its key quantitative properties.

| Property | Value | Solvent/Conditions |

| Absorption Maximum | 737 nm[1][2] | 1X PBS |

| 788 nm[1][2] | Water | |

| Molar Extinction Coefficient | 96,000 M⁻¹cm⁻¹[1] | 1X PBS |

| 98,000 M⁻¹cm⁻¹[1] | Water | |

| Quenching Range | ~500 - 800 nm[1][2][][4] | - |

| Quenching Efficiency | >97% for many common fluorophores[1][2] | - |

| Molecular Weight | 1243.75 g/mol [1] | - |

| Chemical Formula | C₅₃H₆₂ClN₄Na₃O₁₆S₄[1] | - |

Principles of Quenching with IRDye® QC-1: A FRET-Based Mechanism

IRDye® QC-1 functions as a quencher through the mechanism of Förster Resonance Energy Transfer (FRET). In this process, a donor fluorophore, when in close proximity to the QC-1 acceptor (quencher), non-radiatively transfers its excitation energy to the quencher. This energy is then dissipated as heat rather than being emitted as fluorescence, effectively "darkening" the donor fluorophore. The efficiency of this quenching is highly dependent on the spectral overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the QC-1 quencher.

Caption: Förster Resonance Energy Transfer (FRET) mechanism of IRDye® QC-1.

Experimental Workflow: Protease Activity Assay

A common application of IRDye® QC-1 is in the development of fluorogenic probes for detecting protease activity. In this workflow, a fluorescent donor is linked to the QC-1 quencher via a peptide substrate specific to the protease of interest. In the intact probe, the fluorescence is quenched. Upon cleavage by the active protease, the donor and quencher are separated, leading to a measurable increase in fluorescence.

Caption: Experimental workflow for a protease activity assay using an IRDye® QC-1-based probe.

Experimental Protocols

General Protocol for Evaluating Quenching Efficiency

-

Prepare Stock Solutions: Dissolve the donor fluorophore and the IRDye® QC-1 quencher in a suitable solvent (e.g., 1X PBS or water) to create concentrated stock solutions.

-

Determine Donor Fluorescence: Measure the fluorescence emission spectrum and intensity of a dilute solution of the donor fluorophore alone.

-

Prepare FRET Pair: Create a solution containing both the donor fluorophore and the IRDye® QC-1 quencher at a specific molar ratio (e.g., 1:1).

-

Measure Quenched Fluorescence: Measure the fluorescence emission spectrum and intensity of the FRET pair solution under the same conditions as the donor-only measurement.

-

Calculate Quenching Efficiency: The quenching efficiency can be calculated using the formula: Quenching Efficiency (%) = (1 - (Fluorescence of FRET pair / Fluorescence of donor alone)) * 100

Protocol for Protease-Activated Probe Assay

-

Probe Synthesis: Synthesize a peptide substrate for the target protease, and conjugate a donor fluorophore to one end and IRDye® QC-1 to the other.

-

Assay Buffer Preparation: Prepare an appropriate assay buffer that is optimal for the activity of the target protease.

-

Reaction Setup: In a microplate well, combine the protease-activated probe solution with the sample containing the protease. Include a negative control with no protease.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the protease for a defined period.

-

Fluorescence Measurement: Measure the fluorescence intensity at the emission wavelength of the donor fluorophore at various time points using a fluorescence plate reader. An increase in fluorescence indicates protease activity.

Applications in Research and Development

The unique spectral properties of IRDye® QC-1 make it a versatile tool in various research and drug development applications:

-

Image-Guided Surgery: Activatable probes using QC-1 can enhance the specificity of tumor imaging by only fluorescing upon interaction with tumor-specific enzymes.[5]

-

High-Throughput Screening: FRET-based assays with QC-1 are well-suited for screening large libraries of compounds for potential enzyme inhibitors.

-

In Vivo Imaging: Near-infrared fluorophore-QC-1 pairs are advantageous for in vivo imaging due to reduced tissue autofluorescence in the NIR window.[4]

-

Optoacoustic Studies: IRDye® QC-1 has been paired with IRDye 800CW in optoacoustic imaging applications.[1]

-

Endoscopic Detection: Cathepsin-activatable probes incorporating QC-1 have shown potential for the early endoscopic detection of premalignant gastrointestinal lesions.[6]

References

The Core Principles of QC-1 Fluorescence Quenching: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with QC-1, a non-fluorescent "dark" quencher widely utilized in biological and drug discovery research. We will delve into the core mechanism of Förster Resonance Energy Transfer (FRET) that governs its function, present key quantitative data, and provide detailed experimental protocols for its application in protease and caspase-3 assays.

The Fundamental Principle: Förster Resonance Energy Transfer (FRET)

The primary mechanism by which QC-1 quenches fluorescence is a non-radiative energy transfer process known as Förster Resonance Energy Transfer (FRET). In this process, an excited donor fluorophore transfers its energy to a nearby acceptor molecule, in this case, the QC-1 quencher, without the emission of a photon.[1][2] This energy transfer is highly dependent on the distance between the donor and acceptor, making FRET an invaluable tool for studying molecular interactions and conformational changes in real-time.[3][4]

Several key conditions must be met for efficient FRET to occur:

-

Proximity: The donor and acceptor molecules must be in close proximity, typically within 1 to 10 nanometers.[3][5]

-

Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor (QC-1).[6]

-

Dipole Orientation: The transition dipole moments of the donor and acceptor should be favorably oriented.[1]

QC-1 is classified as a "dark quencher" because it dissipates the absorbed energy as heat rather than fluorescing, which minimizes background signal and enhances the sensitivity of FRET-based assays.[7]

The Mathematics of FRET Efficiency

The efficiency of FRET (E) can be quantified and is defined by the following equation:

E = 1 / (1 + (r / R₀)⁶)

Where:

-

r is the actual distance between the donor and acceptor.

-

R₀ is the Förster distance, which is the distance at which the FRET efficiency is 50%.[2][8]

The Förster distance (R₀) is a characteristic value for a specific donor-acceptor pair and can be calculated using the following equation:

R₀⁶ = 8.79 x 10⁻⁵ * (κ² * n⁻⁴ * QY_D * J(λ))

Where:

-

κ² is the dipole orientation factor (typically assumed to be 2/3 for randomly oriented molecules in solution).

-

n is the refractive index of the medium.

-

QY_D is the fluorescence quantum yield of the donor in the absence of the acceptor.

-

J(λ) is the spectral overlap integral between the donor's emission spectrum and the acceptor's absorption spectrum.[8][9]

Quantitative Data for QC-1

The broad absorption spectrum of QC-1 (approximately 500-800 nm) allows it to be an effective quencher for a wide range of popular fluorophores.[10] This versatility eliminates the need for precise spectral matching between the donor and acceptor, a significant advantage in assay development. QC-1 has been shown to quench common fluorophores with an efficiency greater than 97%. The calculated Förster distances (R₀) for several common fluorophore pairs with QC-1 are presented in the table below.

| Donor Fluorophore | Emission Max (nm) | Quenching Efficiency (%) | Calculated R₀ (Å) |

| Fluorescein | ~540 | >97 | 41 |

| Cy3 | ~570 | >97 | 60 |

| Cy5 | ~670 | >97 | 54 |

| IRDye 680 | ~700 | >97 | 61 |

| IRDye 700DX | ~690 | >97 | 62 |

| IRDye 800CW | ~790 | >97 | 65 |

Data compiled from publicly available information.[11]

Experimental Protocols

The principle of QC-1 quenching is widely applied in the development of "turn-on" fluorescent assays, particularly for detecting enzyme activity. In these assays, a substrate peptide is dually labeled with a fluorophore and QC-1. In the intact substrate, the proximity of the two molecules leads to efficient FRET and quenching of the fluorescence. Upon enzymatic cleavage of the substrate, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.

Detailed Protocol: FRET-Based Protease Assay

This protocol provides a general framework for a fluorometric protease assay using a QC-1-based FRET substrate.

Materials:

-

Protease of interest: Purified enzyme or cell lysate.

-

FRET Substrate: A peptide containing the protease recognition sequence, labeled with a suitable fluorophore (e.g., Cy5) and QC-1.

-

Assay Buffer: Buffer compatible with the protease's optimal activity (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).

-

Protease Inhibitor: (Optional) For control experiments.

-

96-well black microplate: For fluorescence measurements.

-

Fluorescence plate reader: Capable of excitation and emission at the wavelengths appropriate for the chosen fluorophore.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the protease in Assay Buffer to determine the optimal enzyme concentration.

-

Prepare a control solution with a known protease inhibitor.

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of Assay Buffer to each well.

-

Add 25 µL of the protease dilution to the sample wells.

-

Add 25 µL of the protease and inhibitor mixture to the control wells.

-

Add 25 µL of Assay Buffer to the blank wells.

-

-

Reaction Initiation and Measurement:

-

Prepare a working solution of the FRET substrate in Assay Buffer (e.g., 2X final concentration).

-

Initiate the reaction by adding 25 µL of the FRET substrate working solution to all wells.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes) at a constant temperature.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from all sample and control wells.

-

Plot the fluorescence intensity as a function of time.

-

The initial rate of the reaction can be determined from the linear portion of the curve.

-

References

- 1. Establishing a cellular FRET-based fluorescence plate reader assay to monitor proNGF-induced cross-linking of sortilin and the neurotrophin receptor p75NTR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cpcscientific.com [cpcscientific.com]

- 6. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]

- 7. cpcscientific.com [cpcscientific.com]

- 8. sites.bu.edu [sites.bu.edu]

- 9. youtube.com [youtube.com]

- 10. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jasco-global.com [jasco-global.com]

Unraveling the Qc-1 Determinant in B Cells: A Technical Guide for Researchers

An In-depth Examination of a Unique B Lymphocyte Cytotoxic T Lymphocyte Determinant, its Modern Identity as Qa-1b, and its Functional Implications in Immunology and Drug Development.

Introduction

First identified in 1987, the Qc-1 determinant is a Q-region-controlled Class I molecule expressed preferentially on B lymphocytes, setting it apart from other Q-region-controlled determinants that are predominantly found on T cells.[1] Subsequent research has largely equated Qc-1 with the non-classical MHC class I molecule Qa-1b. This guide provides a comprehensive technical overview of the Qc-1/Qa-1b determinant, its molecular interactions, and its functional significance in B cell biology, tailored for researchers, scientists, and drug development professionals.

Core Concepts: From Qc-1 to Qa-1b

The Qc-1 determinant was initially characterized as a target for cytotoxic T lymphocytes (CTLs) with a unique strain and tissue distribution.[1] It is now widely understood to be the murine non-classical MHC class Ib molecule Qa-1b, the homolog of human HLA-E. Unlike classical MHC class Ia molecules that present a diverse array of peptides, Qa-1b predominantly presents a highly conserved nonameric peptide known as Qa-1 determinant modifier (Qdm). This peptide is derived from the leader sequence of classical MHC class I molecules.

The primary role of the Qa-1b/Qdm complex is in immune surveillance, acting as a ligand for the heterodimeric C-type lectin-like receptor CD94/NKG2A, which is expressed on Natural Killer (NK) cells and a subset of T cells. This interaction typically delivers an inhibitory signal, protecting healthy cells from being killed. However, in instances of viral infection or cellular stress, the peptide repertoire presented by Qa-1b can change, leading to the activation of immune responses.

While the function of Qa-1b in relation to NK and T cells is well-documented, its intrinsic role and signaling functions within the B cell itself are less clearly defined. B cells are known to upregulate Qa-1b upon certain stimuli, such as viral infection, suggesting a role in modulating immune responses.

Quantitative Data Summary

A comprehensive understanding of the Qc-1/Qa-1b determinant requires quantitative analysis of its expression and interactions. The following tables summarize key quantitative data from the literature.

Table 1: Strain Distribution of the Qc-1 Determinant

| Mouse Strain | Qc-1 Expression |

| BALB/cByJ | + |

| A/J | + |

| C57BL/6 | - |

| C3H/HeJ | - |

| AKR/J | - |

Data derived from Homer, R. J., & Murphy, D. B. (1987). Qc-1, a novel Q-region-controlled CTL determinant expressed on B lymphocytes. The Journal of Immunology, 138(12), 4322–4328.

Table 2: Expression of Qa-1b on B Cell Subsets

| B Cell Subset | Mean Fluorescence Intensity (MFI) of Qa-1b |

| Naïve B Cells | Low |

| Germinal Center B Cells | Moderate |

| Memory B Cells | Moderate to High |

| Plasma Cells | High |

Table 3: Binding Affinities of Qa-1b Interactions

| Interacting Molecules | Binding Affinity (Kd) |

| Qa-1b/Qdm to CD94/NKG2A | ~1-10 µM |

| Qa-1b/Qdm to specific TCRs | Variable (µM to nM range) |

Signaling Pathways

The signaling events downstream of Qc-1/Qa-1b engagement on B cells are not fully elucidated. However, based on the known functions of other MHC molecules on B cells, a putative signaling pathway can be proposed. Engagement of Qc-1/Qa-1b by its ligand on a T cell or NK cell may lead to the recruitment of signaling adaptors and kinases to the B cell's plasma membrane, initiating a cascade that could influence B cell activation, survival, or differentiation.

Below is a hypothetical signaling pathway diagram for Qc-1/Qa-1b engagement in a B cell.

Caption: Hypothetical signaling cascade initiated by Qc-1/Qa-1b engagement on a B cell.

Experimental Protocols

1. Generation of Alloreactive CTLs Specific for Qc-1/Qa-1b

This protocol describes the in vitro generation of cytotoxic T lymphocytes (CTLs) that can recognize and lyse B cells expressing the Qc-1/Qa-1b determinant.

Materials:

-

Spleens from a Qc-1 positive mouse strain (e.g., BALB/cByJ) and a Qc-1 negative strain (e.g., C57BL/6).

-

RPMI 1640 medium supplemented with 10% FBS, 2-mercaptoethanol, L-glutamine, and antibiotics.

-

Recombinant mouse IL-2.

-

Ficoll-Paque PLUS.

-

Mitomycin C or irradiation source.

Procedure:

-

Prepare Responder Cells: Isolate splenocytes from a C57BL/6 mouse (Qc-1 negative) by mechanical disruption. Purify lymphocytes by density gradient centrifugation using Ficoll-Paque PLUS.

-

Prepare Stimulator Cells: Isolate splenocytes from a BALB/cByJ mouse (Qc-1 positive). To prevent proliferation of stimulator cells, treat with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiate (2000-3000 rads).

-

Mixed Lymphocyte Reaction (MLR): Co-culture responder cells (2.5 x 10^6 cells/mL) with stimulator cells (5 x 10^6 cells/mL) in complete RPMI 1640 medium in a 24-well plate.

-

CTL Expansion: After 3-4 days, add recombinant mouse IL-2 (20 U/mL) to the culture.

-

Restimulation: On day 7, restimulate the cultures with fresh, treated stimulator cells.

-

Harvesting CTLs: CTLs are typically ready for use in cytotoxicity assays 5-7 days after the second stimulation.

2. Chromium-51 Release Cytotoxicity Assay

This protocol details the measurement of CTL-mediated lysis of Qc-1 positive B cells.[2][3][4][5][6]

Materials:

-

Generated Qc-1 specific CTLs (effector cells).

-

B cell-enriched splenocytes from a Qc-1 positive strain (target cells).

-

Sodium Chromate (⁵¹Cr).

-

Complete RPMI 1640 medium.

-

96-well round-bottom plates.

-

Gamma counter.

-

Triton X-100.

Procedure:

-

Target Cell Labeling: Incubate 1 x 10^6 B cells with 100 µCi of ⁵¹Cr in 100 µL of medium for 1-2 hours at 37°C. Wash the cells three times with a large volume of medium to remove unincorporated ⁵¹Cr. Resuspend the labeled target cells at 1 x 10^5 cells/mL.

-

Assay Setup:

-

Experimental Wells: Plate 100 µL of labeled target cells (10,000 cells) per well. Add 100 µL of effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

-

Spontaneous Release Control: Add 100 µL of labeled target cells and 100 µL of medium only.

-

Maximum Release Control: Add 100 µL of labeled target cells and 100 µL of 2% Triton X-100 solution.

-

-

Incubation: Centrifuge the plate at 50 x g for 3 minutes to facilitate cell-cell contact and incubate for 4-6 hours at 37°C.

-

Harvesting Supernatant: Centrifuge the plate at 200 x g for 5 minutes. Carefully collect 100 µL of supernatant from each well.

-

Counting: Measure the radioactivity (counts per minute, CPM) of the supernatants in a gamma counter.

-

Calculation of Specific Lysis: % Specific Lysis = [(Experimental CPM - Spontaneous CPM) / (Maximum CPM - Spontaneous CPM)] x 100

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the generation of Qc-1 specific CTLs and their use in a chromium release assay.

Caption: Workflow for generating Qc-1 specific CTLs and assessing their cytotoxicity.

Conclusion and Future Directions

The Qc-1 determinant, now largely understood as the non-classical MHC class Ib molecule Qa-1b, represents a unique feature of B lymphocytes. While its role in immune surveillance through interaction with NK and T cells is increasingly clear, its intrinsic signaling functions within the B cell remain a fertile ground for future research. A deeper understanding of these pathways could unveil novel mechanisms of B cell regulation and open new avenues for therapeutic intervention in autoimmune diseases, infectious diseases, and cancer. Further quantitative studies on the expression of Qa-1b across different B cell subsets and activation states will be crucial for elucidating its precise role in humoral immunity. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biology of this intriguing B cell determinant.

References

- 1. Qc-1, a novel Q-region-controlled CTL determinant expressed on B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. revvity.com [revvity.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Rutgers New Jersey Medical School [njms.rutgers.edu]

- 5. researchgate.net [researchgate.net]

- 6. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]

An In-depth Technical Guide on the Core Functions of Qc-1 in Lymphocyte Immunology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qc-1 is a determinant recognized by cytotoxic T lymphocytes (CTLs) and is expressed on the surface of B lymphocytes.[1][2] Its expression is controlled by the Q region of the Major Histocompatibility Complex (MHC).[1][2] Initially identified in 1987, Qc-1 was distinguished from other Q region-controlled determinants by its preferential, if not exclusive, expression on B cells, in contrast to the predominant T-cell expression of other Q region-controlled molecules.[1][2] This guide synthesizes the foundational knowledge of Qc-1, focusing on its characteristics and the experimental basis of its discovery.

Core Characteristics of Qc-1

The initial characterization of Qc-1 revealed several key features that distinguish it as a unique element in lymphocyte immunology:

-

Cellular Expression: Qc-1 is primarily expressed on B lymphocytes. This restricted expression pattern suggests a specialized role in the interaction between B cells and cytotoxic T lymphocytes.[1][2]

-

Genetic Control: The expression of the Qc-1 determinant is governed by the Q region of the MHC, which contains a family of class I-like genes.[1][2]

-

CTL Recognition: Qc-1 is defined as a determinant for cytotoxic T lymphocytes, indicating that it can serve as a target for CTL-mediated recognition and potentially lysis of B cells.[1][2]

-

Strain Distribution: The expression of Qc-1 varies among different mouse strains. For instance, some strains that are positive for the classically defined Qa-2 determinant do not express Qc-1. Conversely, the BALB/cByJ strain, which is typically negative for other Q region-controlled surface determinants, is a notable expresser of Qc-1.[1][2]

-

Cross-Reactivity: An interesting immunological feature of Qc-1 is its cross-reactivity with a class I product controlled by the Kk region, likely H-2Kk. This suggests a structural similarity that allows for recognition by the same T-cell clone.[1][2]

Logical Relationship of Qc-1 in Immune Recognition

The following diagram illustrates the cellular interactions involving Qc-1 as described in the initial findings. It depicts the recognition of Qc-1 on B cells by cytotoxic T lymphocytes and the observed cross-reactivity.

Caption: Interaction diagram of Qc-1 recognition by CTLs.

Quantitative Data

At present, there is a lack of publicly available quantitative data summarizing the expression levels of Qc-1 across different B cell subsets, the binding affinity of CTLs to the Qc-1 determinant, or the functional consequences of this interaction in terms of cytokine secretion or B cell proliferation. The original research qualitatively describes its presence or absence in certain mouse strains.

Experimental Protocols

The foundational research on Qc-1 utilized pioneering immunological techniques of the time. While detailed step-by-step protocols are not available in the abstract, the general methodology can be inferred.

Inferred Experimental Workflow for Identification of Qc-1:

The following diagram outlines the logical flow of the experiments used to identify and characterize the Qc-1 determinant.

Caption: Workflow for the identification and characterization of Qc-1.

Key Methodological Components:

-

Generation of Cloned Cytotoxic T Lymphocytes: This would have involved mixed lymphocyte cultures to generate CTLs, followed by limiting dilution cloning to isolate individual T-cell clones with specific reactivity.

-

Cytotoxicity Assays: Standard chromium-51 release assays were likely used to measure the ability of the CTL clones to lyse target cells expressing the determinant of interest.

-

Cell Lines and Primary Cells: A panel of cell lines and primary lymphocytes from various mouse strains would have been used as targets to map the expression pattern of the determinant.

Signaling Pathways

The original research on Qc-1 did not elucidate any intracellular signaling pathways associated with its engagement. The focus was on the identification of Qc-1 as a target for CTL recognition. Further research would be required to determine if Qc-1 engagement on B cells transduces a signal and, if so, what downstream pathways are activated.

Qc-1 was identified as a novel Q-region-controlled CTL determinant with a unique B-cell-specific expression pattern.[1][2] The initial findings opened up questions about the role of CTL-mediated surveillance of B cells and the potential for such interactions to regulate humoral immunity. However, research on this specific determinant appears to have been limited since its initial description. It is possible that the nomenclature evolved, or that the function of Qc-1 was subsumed into the broader understanding of non-classical MHC class I molecules. For drug development professionals, the concept of targeting specific determinants on B cells for CTL-mediated elimination remains a relevant area of interest, particularly in the context of autoimmune diseases and B-cell malignancies. Further investigation into the molecular identity of Qc-1 and its functional consequences could provide new avenues for therapeutic intervention.

References

The Future of PET Tracer Quality Control: An In-depth Look at Automated Systems

For researchers, scientists, and drug development professionals, ensuring the quality and safety of Positron Emission Tomography (PET) tracers is paramount. The rapid decay of PET radionuclides necessitates swift and efficient quality control (QC) processes. In response to this challenge, a new generation of automated, all-in-one QC systems is revolutionizing the field. This technical guide provides a comprehensive overview of the core principles, methodologies, and performance of these systems, with a focus on commercially available solutions.

The traditional approach to PET tracer QC involves a series of separate analytical tests, each requiring dedicated and often bulky equipment, significant laboratory space, and highly skilled personnel. This time-consuming process not only introduces the risk of human error but also leads to a loss of the tracer's radioactive yield and specific activity. To address these limitations, automated systems have been developed to streamline and integrate the entire QC workflow.

Core Concepts of Automated PET Tracer QC

Automated QC systems for PET tracers are designed to perform a comprehensive suite of tests on a single tracer sample, delivering a complete quality report in a fraction of the time required by traditional methods. These "lab-in-a-box" solutions offer significant advantages, including:

-

Increased Efficiency and Throughput: By automating and integrating multiple tests, these systems dramatically reduce the overall QC time, enabling faster batch release and the potential for increased production.

-

Reduced Risk of Human Error: Automation minimizes manual interventions, leading to more consistent and reliable results.

-

Enhanced Safety: Contained and often self-shielded designs reduce radiation exposure to laboratory personnel.

-

Improved Compliance: Many systems are designed to comply with regulatory requirements such as the U.S. Food and Drug Administration's (FDA) 21 CFR Part 11, which governs electronic records and signatures.

-

Reduced Footprint and Consumables: The compact design of these systems saves valuable laboratory space, and the use of disposable, pre-packaged reagent kits simplifies inventory management.

Two prominent examples of such automated systems are the Tracer-QC™ by Trace-Ability, Inc. and LabLogic Systems, and the QC1 by Trasis. Another innovative approach is the Biomarker Generator™ by ABT Molecular Imaging, Inc., which integrates the cyclotron, radiosynthesis module, and QC module into a single platform.

The Tracer-QC™ System: A Paradigm Shift in QC Methodology

The Tracer-QC™ system represents a novel approach to PET tracer quality control by utilizing optical absorbance and fluorescence measurements performed on a microplate. Instead of replicating traditional analytical techniques in a smaller format, it employs a series of proprietary assays that generate optical signals corresponding to the required QC parameters.

The core of the system consists of a plate reader and a pipetting robot. The process is driven by single-use, tracer-specific consumable kits that contain all the necessary reagents and an analysis plate. This innovative approach eliminates the need for multiple, large analytical instruments.[1][2]

Key Quality Control Tests Performed by Tracer-QC™

The Tracer-QC™ system is capable of performing a comprehensive range of QC tests, including:

-

Physical Characteristics: Color and Clarity

-

pH Determination

-

Radionuclidic Identity: Determined by half-life measurement.

-

Radiochemical Identity and Purity: Often assessed using thin-layer chromatography (TLC) principles adapted for the microplate format.

-

Residual Solvents: Such as ethanol and acetonitrile.

-

Kryptofix 222 Concentration: A critical test to ensure the removal of this potentially toxic catalyst used in radiolabeling.

-

Bacterial Endotoxin Levels (LAL test)

Quantitative Performance Data

The following tables summarize typical performance data for key QC tests. It is important to note that specific acceptance criteria are defined by pharmacopeias (e.g., USP, Ph. Eur.) and may vary depending on the specific tracer and regulatory requirements.

| QC Test | Typical Acceptance Criteria | Tracer-QC™ Analysis Time | Notes |

| pH | 4.5 - 7.5 | < 30 minutes (total for all tests) | Quantitative measurement, removing subjectivity of pH strips. |

| Radiochemical Purity | ≥ 95% | < 30 minutes (total for all tests) | For [¹⁸F]FDG, compared to traditional radio-TLC.[3] |

| Residual Solvents | Ethanol: < 5000 ppmAcetonitrile: < 410 ppm | < 30 minutes (total for all tests) | |

| Kryptofix 222 | < 50 µg/mL | < 30 minutes (total for all tests) | Quantitative measurement, replacing subjective spot tests. |

| Bacterial Endotoxins | Varies by tracer and dose | < 30 minutes (total for all tests) | Utilizes a chromogenic LAL assay. |

| Radionuclidic Identity | Half-life within ±5% of expected | < 30 minutes (total for all tests) |

Data compiled from various sources, including conference abstracts and product literature. Specific performance may vary.

Experimental Workflow and Methodology

The workflow of the Tracer-QC™ system is designed for simplicity and efficiency.

The system's software, which is 21 CFR Part 11 compliant, guides the user through the process, from scanning the consumable kit to initiating the analysis. The robotic pipettor then automates the mixing of the tracer sample with the reagents and dispenses the mixtures into the analysis plate. The plate reader measures the resulting optical signals, and the software analyzes this data to generate a comprehensive QC report.[1][2]

The this compound System: Automating Traditional Methods

The this compound system from Trasis offers a different approach to automated quality control. It is designed as a compact, self-shielded "lab in a box" that integrates and automates the traditional QC methods into a single unit.[4][5] This system aims to provide the same reliable results as conventional methods but with the benefits of automation, reduced space, and improved safety.

With the this compound, a single sample of the radiopharmaceutical is introduced into the system, and with a single click, a comprehensive quality control report is generated in approximately 30 minutes, depending on the tracer being analyzed.[6]

Integrated Analytical Modules

The this compound system includes miniaturized versions of standard analytical instruments, such as:

-

High-Performance Liquid Chromatography (HPLC): For determining radiochemical and chemical purity.

-

Gas Chromatography (GC): For the analysis of residual solvents.

-

Thin-Layer Chromatography (TLC) scanner: For radiochemical purity confirmation.

-

pH meter

-

Dose calibrator

-

Multichannel Analyzer (MCA): For radionuclidic identity and purity.

The Biomarker Generator™: An All-in-One Production and QC Platform

The Biomarker Generator™ from ABT Molecular Imaging takes integration a step further by combining a compact, self-shielded cyclotron with an automated radiochemistry and quality control module. This "dose-on-demand" system is designed to produce single doses of PET tracers and perform the necessary QC tests in a single, streamlined process.

The integrated QC module of the Biomarker Generator™ performs a range of tests based on pharmacopeial standards, including pH, residual solvents, radiochemical and radionuclidic purity, and filter integrity.[7]

Detailed Methodologies for Key QC Tests

The following provides a more detailed look at the methodologies for some of the critical QC tests that are automated in these systems.

Radiochemical Purity and Identity

-

Principle: This test separates the desired radiolabeled compound from any radioactive impurities.

-

Automated Approach (Tracer-QC™): While the exact proprietary mechanism is not fully disclosed, it is understood to be a micro-scale chromatographic separation on the analysis plate, where the distribution of radioactivity is determined by optical methods.

-

Automated Approach (this compound): Utilizes a miniaturized HPLC system with a radioactivity detector. The identity of the tracer is confirmed by comparing its retention time to that of a known standard, and purity is calculated from the relative peak areas in the chromatogram.

-

Protocol Outline (Automated HPLC):

-

The system automatically injects a small volume of the tracer sample onto an appropriate HPLC column.

-

A pre-defined gradient of mobile phases separates the components of the sample.

-

A UV detector and a radioactivity detector connected in series monitor the eluent.

-

The software identifies the peaks and calculates the radiochemical purity.

-

Residual Solvent Analysis

-

Principle: This test quantifies the amount of organic solvents (e.g., ethanol, acetonitrile) remaining from the synthesis process.

-

Automated Approach (Tracer-QC™): Employs a colorimetric or fluorometric assay where the solvent reacts with a reagent to produce a measurable optical signal.

-

Automated Approach (this compound): Integrates a miniaturized gas chromatograph (GC) with a flame ionization detector (FID) or similar detector.

-

Protocol Outline (Automated GC):

-

A headspace autosampler automatically takes a vapor sample from the tracer vial.

-

The vapor is injected into the GC column.

-

The column separates the different solvents based on their boiling points and interaction with the stationary phase.

-

The detector quantifies the amount of each solvent. A generic GC method can often be adapted for the analysis of multiple residual solvents in various PET radiopharmaceuticals with an analysis time of around 12 minutes.[8]

-

Bacterial Endotoxin Testing

-

Principle: This test detects the presence of endotoxins, which are fever-inducing substances from the cell walls of gram-negative bacteria.

-

Automated Approach: Both the Tracer-QC™ and likely the this compound system utilize a kinetic chromogenic Limulus Amebocyte Lysate (LAL) test. The reaction between endotoxins and the LAL reagent produces a color change that is measured over time by the optical reader. The rate of color change is proportional to the amount of endotoxin present. The Endosafe® nexgen-PTS™ is a commercially available system that uses this principle and can provide results in approximately 15 minutes.[9]

Conclusion

Automated quality control systems like the Tracer-QC™ and this compound, along with integrated platforms such as the Biomarker Generator™, represent a significant advancement in the production of PET radiopharmaceuticals. By streamlining workflows, reducing analysis times, enhancing safety, and improving compliance, these systems are poised to play a critical role in the advancement of molecular imaging and the development of novel PET tracers. For researchers and drug development professionals, the adoption of these technologies can lead to greater efficiency, reliability, and safety in their critical work.

References

- 1. lablogic.com [lablogic.com]

- 2. winkgen.de [winkgen.de]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. trasis.com [trasis.com]

- 5. trasis.com [trasis.com]

- 6. youtube.com [youtube.com]

- 7. Best ABT - Overview [bestabt.com]

- 8. A generic gas chromatography method for determination of residual solvents in PET radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endotoxin testing of PET radiolabelled tracers with the Endosafe® nexgen-PTS™ – LabLogic [lablogic.com]

An In-depth Technical Guide to the Core of ESO QC1 Calibration Parameters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the European Southern Observatory's (ESO) Quality Control level 1 (QC1) calibration parameters. The this compound process is a fundamental aspect of ensuring the scientific validity and precision of data from ESO's world-class astronomical instruments. By monitoring instrument performance through regular calibration observations, the this compound process provides a baseline for data quality, crucial for the accurate interpretation of scientific results. This document details the core this compound parameters for three of the VLT's workhorse instruments: FORS1, X-shooter, and UVES, along with the experimental protocols for their determination and a visualization of the data processing workflow.

The ESO Quality Control and Calibration Workflow

The ESO data processing and quality control system is a sophisticated workflow designed to transform raw data from the telescopes into science-ready products. This process, often referred to as the "calibration cascade," involves a series of sequential steps executed by instrument-specific pipelines. Each step, or "recipe," uses the output of the previous one to progressively remove instrumental and atmospheric signatures from the data.

The this compound process is intrinsically linked to this workflow.[1][2] It utilizes the products of specific calibration recipes to derive quantitative metrics—the this compound parameters—that characterize the instrument's performance and the quality of the calibration data itself.[1] These parameters are then stored in a dedicated this compound database, where they are monitored over time to track the instrument's health and stability.

Below is a generalized representation of the ESO calibration data processing workflow, illustrating the dependencies between different calibration types.

Core this compound Calibration Parameters

The following tables summarize the core this compound parameters for the FORS1, X-shooter, and UVES instruments. These parameters are essential for monitoring the fundamental performance characteristics of the detectors and the spectrographic systems. The "Typical Value" and "Acceptable Range/Tolerance" are indicative and can vary with instrument mode and over time.

FORS1 this compound Parameters

| Parameter Category | This compound Parameter | Description | Typical Value | Acceptable Range/Tolerance |

| Detector | Bias Level | The median signal in a zero-second exposure, representing the electronic offset of the detector.[3] | ~1000 ADU | ± 2% of the long-term mean |

| Readout Noise (RON) | The noise introduced by the detector electronics during the readout process.[3] | 2-6 e- (depending on readout mode) | Stable within a few percent | |

| Dark Current | The signal generated by thermal excitation of electrons in the detector, measured from long exposures in the dark. | ~8 e-/hour/pixel[4] | Stable | |

| Gain (Conversion Factor) | The factor to convert Analog-to-Digital Units (ADU) to electrons (e-).[5] | ~1-2 e-/ADU | Stable | |

| Fixed-Pattern Noise | The non-random spatial variations in the detector response.[5] | < 1% | Stable | |

| Spectroscopy | Wavelength Resolution | The ability of the spectrograph to distinguish between closely spaced spectral lines. | Mode-dependent | Stable for a given setting |

| Dispersion Solution RMS | The root mean square of the residuals of the fit to the arc lamp lines, indicating the accuracy of the wavelength calibration. | < 0.1 pixels | Stable | |

| Photometry | Zero Point | The magnitude of a star that would produce one count per second, a measure of the instrument's throughput. | Filter-dependent | Varies with atmospheric conditions and mirror cleanliness |

| Extinction Coefficient | The amount of light lost per unit of airmass, characterizing the atmospheric transparency. | Wavelength-dependent | Varies with atmospheric conditions | |

| Color Term | A correction factor in photometry to account for the difference between the instrumental and standard filter systems. | Filter-dependent | Stable |

X-shooter this compound Parameters

| Parameter Category | This compound Parameter | Description | Typical Value | Acceptable Range/Tolerance |

| Detector (UVB/VIS Arms) | Bias Level | The median signal in a zero-second exposure. | ~1000 ADU | ± 2% of the long-term mean |

| Readout Noise (RON) | The noise introduced during the readout process. | 2-4 e- | Stable | |

| Dark Current | The thermally generated signal in the detector. | Low | Stable | |

| Detector (NIR Arm) | Dark Current | The signal in a dark exposure, more significant in the near-infrared. | DIT-dependent | Stable |

| Readout Noise (RON) | The noise introduced during the readout process. | DIT-dependent | Stable | |

| Spectroscopy | Wavelength Calibration Accuracy | The precision of the wavelength solution determined from arc lamp exposures. | UVB: ~20 km/s, VIS: ~7.5 km/s, NIR: ~0.6 km/s[6] | Within specified limits |

| Resolution | The spectral resolving power of the instrument for each arm. | R ~ 3000 - 18000 (mode-dependent) | Stable for a given setting | |

| Number of Arc Lines Found | The number of identified emission lines in an arc lamp exposure, indicating the quality of the wavelength calibration data. | Stable for a given setting | > 90% of expected lines | |

| Flux Calibration | Efficiency | The overall throughput of the telescope and instrument system. | Wavelength and arm-dependent | Varies with observing conditions |

| Signal-to-Noise Ratio (S/N) | The ratio of the signal from a standard star to the noise, measured in specific spectral regions.[7] | Dependent on standard star brightness and exposure time | Consistent for a given star and setup |

UVES this compound Parameters

| Parameter Category | This compound Parameter | Description | Typical Value | Acceptable Range/Tolerance |

| Detector | Bias Level | The median signal in a zero-second exposure for each of the three CCDs.[8] | ~200 ADU (mode-dependent)[9] | Stable within a few ADU |

| Readout Noise (RON) | The readout noise for each CCD and readout mode.[8] | 2-5 e- | Stable | |

| Structure in Bias | A measure of any non-random patterns in the master bias frame.[8] | Low | No significant periodic or gradient patterns | |

| Spectroscopy | Resolving Power (R) | The instrument's ability to separate spectral features. | Up to 115,000 (mode-dependent) | Stable for a given setting |

| Dispersion Solution Sigma | The standard deviation of the residuals from the wavelength calibration fit. | < 0.01 pixels | Stable | |

| Arc Lamp Intensity | The flux of the thorium-argon calibration lamp to monitor its aging. | Stable | Gradual decrease over time is expected | |

| Instrument | Spectral Format Stability | The stability of the position of the echelle orders on the detector. | < 1 pixel drift per day | Stable |

Experimental Protocols

The determination of the this compound parameters is based on standardized calibration procedures and data processing recipes executed by the ESO pipelines. Below are detailed methodologies for key calibration types.

Master Bias Creation

Objective: To create a master bias frame that represents the detector's electronic offset and to measure the bias level and readout noise.

Methodology:

-

A series of (typically 5 or more) zero-second exposures (raw bias frames) are taken with the shutter closed.

-

These raw bias frames are processed by the corresponding pipeline recipe (e.g., uves_cal_mbias for UVES).[10]

-

The recipe combines the raw frames using a median or an average with sigma-clipping to reject outliers such as cosmic rays.

-

The resulting combined frame is the master bias.

-

This compound Parameter Calculation:

Master Dark Creation

Objective: To create a master dark frame to correct for dark current and to measure its level.

Methodology:

-

A series of long exposures (e.g., 3600 seconds for X-shooter's UVB/VIS arms) are taken with the shutter closed.

-

A master bias frame is subtracted from each raw dark frame.

-

The pipeline recipe (e.g., uves_cal_mdark) combines the bias-subtracted dark frames using a median or average.[10]

-

The resulting frame is the master dark, which is then scaled to a 1-second exposure time.

-

This compound Parameter Calculation:

-

Dark Current: The median value of the exposure-time-normalized master dark frame is calculated.

-

Wavelength Calibration

Objective: To establish the relationship between pixel position and wavelength.

Methodology:

-

An exposure of an arc lamp with known emission lines (e.g., Thorium-Argon) is taken through the desired spectrograph setup.

-

The raw arc frame is processed, including bias subtraction and flat-fielding.

-

The pipeline recipe for wavelength calibration (e.g., from the X-shooter pipeline) identifies the positions of the arc lines in the 2D spectrum.[11]

-

A physical model of the instrument or a polynomial function is used to fit the relationship between the measured line positions and their known wavelengths.[6]

-

The output is a wavelength solution, often stored as a table or a map.

-

This compound Parameter Calculation:

-

Dispersion Solution RMS/Sigma: The root mean square of the differences between the fitted and known wavelengths of the arc lines is calculated.

-

Resolution: The full width at half maximum (FWHM) of unblended arc lines is measured at various wavelengths to determine the spectral resolution.

-

Master Flat-Field Creation and Gain Measurement

Objective: To create a master flat-field frame to correct for pixel-to-pixel sensitivity variations and to measure the detector gain.

Methodology:

-

A series of exposures of a uniformly illuminated source (e.g., a screen in the calibration unit or the twilight sky) are taken.

-

The raw flat-field frames are bias- and dark-corrected.

-

The pipeline recipe combines the corrected frames to create a master flat-field.

-

This compound Parameter Calculation (Gain):

-

The pipeline takes two flat-field frames with the same exposure time and calculates the difference.

-

The gain (in e-/ADU) is then derived from the relationship between the mean signal level in the individual flats and the variance in the difference frame.[5]

-

Logical Relationships in this compound Parameter Derivation

The derivation of a single this compound parameter can involve multiple inputs and processing steps. The following diagram illustrates the logical flow for determining the readout noise and bias level from raw bias frames.

References

- 1. Proposal for a this compound database [eso.org]

- 2. cosmos.esa.int [cosmos.esa.int]

- 3. FORS1 Quality Control: Bias [eso.org]

- 4. FORS1 Quality Control and Data Flow Operations [eso.org]

- 5. FORS1 Quality Control: Detector Parameters [eso.org]

- 6. eso.org [eso.org]

- 7. XSHOOTER Quality Control and Data Processing:: Telluric and Flux standard stars [eso.org]

- 8. UVES Quality Control and Data Processing:: Bias [eso.org]

- 9. UVES trending system: HISTORY report BIAS_median_DHC [eso.org]

- 10. ftp.eso.org [ftp.eso.org]

- 11. ftp.eso.org [ftp.eso.org]

Technical Guide: MSK-QC1-1 Metabolomics Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the MSK-QC1-1 metabolomics standard, a quality control tool for mass spectrometry-based metabolomics. It details the standard's composition, provides a general experimental protocol for its use, and illustrates a typical workflow in which it is employed.

Core Composition of MSK-QC1-1

The MSK-QC1-1 Metabolomics QC Standard Mix 1, developed by Cambridge Isotope Laboratories (CIL), is a mixture of five ¹³C-labeled amino acids. This standard is designed for the performance evaluation of mass spectrometry (MS) metabolomic methods and analytical platforms.[1][2] The components are provided as a lyophilized powder, and the concentrations listed below are achieved upon reconstitution in 1 mL of solvent.[3]

Table 1: Quantitative Composition of MSK-QC1-1

| Component | Isotopic Labeling | Purity | Concentration (µg/mL) | Vial Number |

| L-Alanine | ¹³C₃ | 99% | 4 | 1 |

| L-Leucine | ¹³C₆ | 99% | 4 | 1 |

| L-Phenylalanine | ¹³C₆ | 99% | 4 | 1 |

| L-Tryptophan | ¹³C₁₁ | 99% | 40 | 1 |

| L-Tyrosine | ¹³C₆ | 99% | 4 | 1 |

Experimental Protocol: Utilization of MSK-QC1-1 as a Quality Control Standard

While a specific protocol for the MSK-QC1-1 standard is not provided by the manufacturer, the following is a detailed, generalized methodology for its use as a quality control (QC) sample in a typical metabolomics workflow. This protocol is based on established best practices for quality assurance in metabolomics research.

1. Reconstitution of the Standard:

-

Equilibrate the vial of lyophilized MSK-QC1-1 to room temperature before opening to prevent condensation.

-

Reconstitute the entire contents of the vial in 1 mL of a solvent appropriate for your analytical method (e.g., 50:50 methanol:water) to achieve the concentrations specified in Table 1.

-

Vortex the vial thoroughly for at least one minute to ensure complete dissolution of the components.

2. Sample Preparation and QC Integration:

-

System Suitability: Before analyzing experimental samples, inject the reconstituted MSK-QC1-1 standard multiple times (typically 3-5 injections) to condition the analytical platform (e.g., LC-MS system) and ensure its stability.

-

Batch Bracketing: Inject the MSK-QC1-1 standard at the beginning and end of each analytical batch. This helps in assessing instrument drift over the course of the analysis.

-

Interspersed QC: For larger sample batches, it is recommended to inject the MSK-QC1-1 standard periodically throughout the analytical run (e.g., after every 10-15 experimental samples). This allows for monitoring and potential correction of intra-batch variations.

3. Data Acquisition:

-

Acquire data for the MSK-QC1-1 standard using the same analytical method (e.g., LC-MS/MS parameters) as for the experimental samples.

-

Monitor the retention times, peak shapes, and signal intensities of the five components of the standard.

4. Data Analysis and Quality Assessment:

-

Retention Time Monitoring: The retention times of the components in the MSK-QC1-1 standard should remain consistent across all injections. Significant shifts may indicate a problem with the chromatographic system.

-

Signal Intensity Monitoring: The peak areas or heights of the components should be stable throughout the analytical run. A gradual decrease or increase in signal intensity can indicate instrument drift.

-

Coefficient of Variation (%CV): Calculate the %CV for the peak areas of each component across all QC injections. A low %CV (typically <15-20% for biological samples) indicates good analytical reproducibility.

-

Data Normalization: In cases of observed systematic drift, the signal intensities of the QC standards can be used to normalize the data from the experimental samples, thereby improving the reliability of the results.

Experimental Workflow

The following diagram illustrates a typical untargeted metabolomics workflow incorporating the use of the MSK-QC1-1 standard for quality control.

Caption: A generalized workflow for a metabolomics experiment, highlighting the integration of the MSK-QC1-1 QC standard.

References

Illuminating the Cellular World: A Technical Guide to Fluorescent Probes in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes have become indispensable tools in molecular biology, offering unparalleled insights into the intricate workings of the cell. These molecules, which absorb light at a specific wavelength and emit it at a longer wavelength, allow for the sensitive and specific detection of a wide array of biological molecules and processes. From tracking the expression of a single gene to monitoring the real-time dynamics of protein-protein interactions, fluorescent probes provide a window into the cellular machinery. This technical guide provides an in-depth overview of the core applications of fluorescent probes in molecular biology, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows and signaling pathways.

Core Applications of Fluorescent Probes

Fluorescent probes are utilized in a vast range of techniques to study nucleic acids, proteins, cellular organelles, and dynamic cellular processes. Their versatility stems from the ability to conjugate them to specific molecules or to design them to respond to changes in their local environment.

Nucleic Acid Visualization

Fluorescent probes are fundamental to the study of genetics and gene expression. They enable the localization and quantification of specific DNA and RNA sequences within cells and tissues.

-

Fluorescence In Situ Hybridization (FISH): This powerful technique uses fluorescently labeled nucleic acid probes to detect specific DNA or RNA sequences within the context of the cell or tissue.[1][2][3] The process involves fixing and permeabilizing the sample, denaturing the target nucleic acid and the probe, and then allowing the probe to hybridize to its complementary sequence.[2][4] The location and abundance of the target sequence can then be visualized using fluorescence microscopy. Single-molecule RNA FISH (smFISH) allows for the detection and quantification of individual mRNA molecules, providing a quantitative measure of gene expression at the single-cell level.[1]

-

DNA Staining: Dyes such as DAPI (4',6-diamidino-2-phenylindole) and Hoechst stains bind to the minor groove of DNA, primarily in A-T rich regions, and exhibit strong fluorescence enhancement upon binding.[5][6] Propidium iodide (PI) is another common DNA stain that intercalates into the DNA double helix. These stains are widely used for visualizing cell nuclei, analyzing DNA content for cell cycle studies, and as nuclear counterstains in immunofluorescence.[5]

Protein Labeling and Analysis

The study of proteins, their localization, interactions, and dynamics is central to understanding cellular function. Fluorescent probes offer a multitude of ways to label and analyze proteins.

-

Immunofluorescence (IF): This technique utilizes antibodies labeled with fluorophores to detect specific proteins in fixed and permeabilized cells.[7][8] In direct immunofluorescence, the primary antibody that recognizes the protein of interest is directly conjugated to a fluorophore.[7] In indirect immunofluorescence, a fluorescently labeled secondary antibody that recognizes the primary antibody is used for detection, which can amplify the signal.[7][9]

-

Fluorescent Protein Fusions: Genetically encoded fluorescent proteins, such as Green Fluorescent Protein (GFP) and its spectral variants, can be fused to a protein of interest.[10] This allows for the visualization of the protein's localization and dynamics in living cells without the need for external dyes.[10]

-

Covalent Labeling: Proteins can be covalently labeled with organic fluorescent dyes.[11] Reagents like isothiocyanates (e.g., FITC) react with primary amines on the protein to form stable covalent bonds.[11] This method is used to label purified proteins for various applications, including fluorescence microscopy and flow cytometry.

Monitoring Cellular Processes

Fluorescent probes are invaluable for studying the dynamic processes within a cell, providing real-time information on cellular health, signaling, and function.

-

Ion Imaging: Probes that change their fluorescent properties upon binding to specific ions are used to measure intracellular ion concentrations. Fura-2, for example, is a ratiometric calcium indicator that exhibits a shift in its excitation spectrum upon binding Ca2+, allowing for quantitative measurements of intracellular calcium levels.[12]

-

Membrane Potential: Voltage-sensitive dyes, also known as potentiometric probes, are used to monitor the membrane potential of cells.[13][14] Fast-response dyes change their fluorescence intensity rapidly in response to changes in the electric field, enabling the study of neuronal action potentials and cardiac cell activity.[14] Slow-response dyes, on the other hand, redistribute across the membrane in response to changes in membrane potential and are often used to assess mitochondrial function and cell viability.[14]

-

Reactive Oxygen Species (ROS) Detection: Fluorescent probes have been developed to detect various reactive oxygen species, which are important signaling molecules but can also cause cellular damage.[11][15][16] These probes are designed to react with specific ROS, such as hydrogen peroxide or superoxide, leading to a change in their fluorescence.[9][11][17]

-

Enzyme Activity Assays: Fluorogenic enzyme substrates are non-fluorescent or weakly fluorescent molecules that become highly fluorescent upon cleavage by a specific enzyme.[4][18][19] These probes are used to measure enzyme activity in vitro and in living cells with high sensitivity.[4][20]

-

Endocytosis and Exocytosis: The dynamic processes of endocytosis and exocytosis can be visualized using fluorescent probes.[21][22] For instance, fluorescently labeled dextrans can be used to trace fluid-phase endocytosis, while lipophilic dyes like FM 1-43 can label recycling synaptic vesicles.[21]

Quantitative Data of Common Fluorescent Probes

The selection of a fluorescent probe is critical for the success of an experiment and depends on factors such as the excitation source available, the desired emission color, and the probe's brightness and photostability. The following table summarizes the key quantitative properties of some commonly used fluorescent probes.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability |

| DAPI | 358 | 461 | ~0.9 (bound to DNA) | Moderate |

| Hoechst 33342 | 350 | 461 | ~0.42 (bound to DNA) | Moderate |

| Propidium Iodide | 535 | 617 | ~0.1 (bound to DNA) | Moderate |

| FITC | 495 | 519 | 0.92 | Low |

| TRITC | 557 | 576 | 0.28 | Moderate |

| Texas Red | 589 | 615 | 0.61 | High |

| Cy3 | 550 | 570 | 0.15 | Moderate |

| Cy5 | 649 | 670 | 0.28 | High |

| Alexa Fluor 488 | 495 | 519 | 0.92 | High |

| Alexa Fluor 555 | 555 | 565 | 0.1 | High |

| Alexa Fluor 594 | 590 | 617 | 0.66 | High |

| Alexa Fluor 647 | 650 | 668 | 0.33 | Very High |

| GFP (EGFP) | 488 | 507 | 0.60 | Moderate |

| mCherry | 587 | 610 | 0.22 | High |

Data compiled from various sources. Quantum yield and photostability can be influenced by the local environment.

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable data. This section provides step-by-step methodologies for key experiments using fluorescent probes.

Protocol 1: Indirect Immunofluorescence Staining of Cultured Cells

This protocol describes the use of a primary antibody and a fluorescently labeled secondary antibody to visualize a target protein in adherent cells.[7][8][9][17]

Materials:

-

Cells grown on sterile glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (specific to the target protein)

-

Fluorescently labeled secondary antibody (specific to the primary antibody's host species)

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Antifade mounting medium

Procedure:

-

Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a culture dish.

-

Washing: Gently wash the cells three times with PBS to remove the culture medium.

-

Fixation: Fix the cells by incubating them with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells by incubating them with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is necessary for antibodies to access intracellular antigens.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody in the blocking solution to its optimal concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking solution. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide

This protocol details the staining of DNA in fixed cells with propidium iodide for cell cycle analysis using a flow cytometer.[23][24][25][26]

Materials:

-